Cas no 941-55-9 (4-Methylbenzenesulfonyl azide -)

4-Methylbenzenesulfonyl azide - structure
941-55-9 structure
Nome del prodotto:4-Methylbenzenesulfonyl azide -
Numero CAS:941-55-9
MF:C7H7N3O2S
MW:197.214379549026
MDL:MFCD00180767
CID:40366
PubChem ID:329763205

4-Methylbenzenesulfonyl azide - Proprietà chimiche e fisiche

Nomi e identificatori

    • p-Toluenesulfonyl azide
    • 4-methyl-benzenesulfonylazid
    • Benzenesulfonylazide,4-methyl-
    • P-TOLUENESULFONYL AZIDE OR 4-METHYLBENZENESULFONYL AZIDE
    • 4-Methylbenzenesulfonyl azide
    • Tosyl azide
    • 4-Methylbenzenesulfonic acid azide
    • p-Methylbenzenesulfonic acid azide
    • diazonio-(4-methylphenyl)sulfonylazanide
    • 4-Methylbenzenesulfonyl azide (ACI)
    • p-Toluenesulfonyl azide (6CI, 7CI, 8CI)
    • 4-Methylphenylsulfonyl azide
    • 4-Toluenesulfonyl azide
    • Azido-p-toluenesulfonic acid
    • NSC 138649
    • p-Methylbenzenesulfonyl azide
    • p-Methylphenylsulfonyl azide
    • p-Toluenesulfonazide
    • p-Toluenesulfonic acid azide
    • p-Tolylsulfonyl azide
    • p-Tosyl azide
    • Tosyl nitride
    • para-toluene-sulfonylazide
    • EINECS 213-381-5
    • SCHEMBL137120
    • NSC-138649
    • Tosyl azide, 10% in toluene
    • p-toluenesulphonyl azide
    • p-toluenesulfonylazide
    • 97F7BLE97S
    • 941-55-9
    • MFCD00180767
    • J-524062
    • 4-toluene sulphonyl azide
    • p-toluene-sulfonylazide
    • p-Toluenesulfonyl azide;4-Methylbenzenesulfonyl azide
    • TOLUENESULFONAZIDE, P-
    • 4-toluenesulphonyl azide
    • p-tolylsulfonylazide
    • para toluene sulfonyl azide
    • p-toluene sulfonylazide
    • EN300-73297
    • NSC138649
    • NS00040169
    • p-Toluenesulfonyl azide (8CI)
    • DB-008676
    • Benzenesulfonyl azide, 4-methyl-
    • 4-methyl-benzenesulfonyl azide
    • para-toluene sulfonyl azide
    • AS-37674
    • 4-methylbenzene-1-sulfonyl azide
    • toluene-p-sulphonyl azide
    • N-diazo-4-methylbenzenesulfonamide
    • p-toluene-sulfonyl azide
    • AB04417
    • DTXSID4061333
    • doi:10.14272/NDLIRBZKZSDGSO-UHFFFAOYSA-N.1
    • DTXCID5048920
    • UNII-97F7BLE97S
    • AKOS009237058
    • para-toluenesulfonylazide
    • 10.14272/NDLIRBZKZSDGSO-UHFFFAOYSA-N.1
    • tosylazide
    • Q1445465
    • para-toluenesulfonyl azide
    • 4-Methylbenzenesulfonyl azide -
    • MDL: MFCD00180767
    • Inchi: 1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3
    • Chiave InChI: NDLIRBZKZSDGSO-UHFFFAOYSA-N
    • Sorrisi: [N-]=[N+]=NS(C1C=CC(C)=CC=1)(=O)=O

Proprietà calcolate

  • Massa esatta: 197.025898g/mol
  • Carica superficiale: 0
  • XLogP3: 2.8
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 197.025898g/mol
  • Massa monoisotopica: 197.025898g/mol
  • Superficie polare topologica: 56.9Ų
  • Conta atomi pesanti: 13
  • Complessità: 305
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: ~0.90 g/mL at 20 °C
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: Fahrenheit: 39,2 ° f
    Celsius: 4 ° c
  • Indice di rifrazione: n20/D 1.502
  • PSA: 92.27000
  • LogP: 2.52756
  • Solubilità: È disciolto nella maggior parte dei solventi organici ed è spesso usato in CH2Cl2, Et2O o EtOH.
  • Colore/forma: 11-15 % (w/w) in toluene

4-Methylbenzenesulfonyl azide - Informazioni sulla sicurezza

4-Methylbenzenesulfonyl azide - Dati doganali

  • CODICE SA:2929909090
  • Dati doganali:

    Codice doganale cinese:

    2929909090

    Panoramica:

    2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

4-Methylbenzenesulfonyl azide - Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-73297-2.5g
4-methylbenzene-1-sulfonyl azide
941-55-9 93%
2.5g
$161.0 2023-02-12
TRC
M236935-1g
4-Methylbenzenesulfonyl Azide
941-55-9
1g
$ 115.00 2022-06-04
abcr
AB493571-5 g
p-Toluenesulfonyl azide, 30% in toluene; .
941-55-9 30%
5g
€96.10 2023-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P39900-25g
P-Toluenesulfonyl Azide
941-55-9
25g
¥78.0 2021-09-08
Enamine
EN300-73297-1.0g
4-methylbenzene-1-sulfonyl azide
941-55-9 93%
1.0g
$152.0 2023-02-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PT620-5g
4-Methylbenzenesulfonyl azide -
941-55-9 75%w/w in Ethyl acetate
5g
¥41.0 2023-09-01
OTAVAchemicals
2447640-50MG
4-methylbenzene-1-sulfonyl azide
941-55-9 95%
50MG
$29 2023-07-03
OTAVAchemicals
2447640-100MG
4-methylbenzene-1-sulfonyl azide
941-55-9 95%
100MG
$52 2023-07-03
abcr
AB493571-100 g
p-Toluenesulfonyl azide, 30% in toluene; .
941-55-9 30%
100g
€527.70 2023-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PT620-100g
4-Methylbenzenesulfonyl azide -
941-55-9 75%w/w in Ethyl acetate
100g
¥288.0 2022-06-10

4-Methylbenzenesulfonyl azide - Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  0 °C; 2.5 h, 0 °C
Riferimento
A metal-free multicomponent strategy for amidine synthesis
Alassad, Zayed; Raed, Anas Abo; Mizrachi, Meital Shema; Perez-Temprano, Monica; Milo, Anat, ChemRxiv, 2022, 1, 1-8

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  0 °C; 2 h, rt
Riferimento
Cooperative Lewis Acid-1,2,3-Triazolium-Aryloxide Catalysis: Pyrazolone Addition to Nitroolefins as Entry to Diaminoamides
Wanner, Daniel M.; Becker, Patrick M.; Suhr, Simon; Wannenmacher, Nick; Ziegler, Slava; et al, Angewandte Chemie, 2023, 62(36),

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetonitrile ;  3 min, rt; 3 h, 25 °C
Riferimento
Modified oligonucleotides activating RNAse H for use in therapy and diagnosis
, Russian Federation, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Ethanol ;  cooled; 15 min, cooled; 18 h, rt; 2 h, 35 °C; 3 h, 50 °C
Riferimento
1,2,3-Thiadiazole-sulfil(sulfone)imine heterocyclic derivatives as insecticides and fungicides and their preparation, agricultural compositions and use in the treatment of insects and fungal infection
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  15 min, 0 °C
Riferimento
A switch to vinylogous reactivity of vinyl diazo esters for the C-H allylation of benzamides by merging cobalt and photoredox catalysis
Khot, Nandkishor Prakash; Deo, Nitish Kumar; Kapur, Manmohan, Chemical Communications (Cambridge, 2022, 58(100), 13967-13970

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 min, rt
Riferimento
Product-Derived Bimetallic Palladium Complex Catalyzes Direct Carbonylation of Sulfonylazides
Zhao, Jin; Li, Zongyang; Song, Shaole; Wang, Ming-An; Fu, Bin; et al, Angewandte Chemie, 2016, 55(18), 5545-5549

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  cooled; 4 h, rt
Riferimento
Caged cyclopropenes for controlling bioorthogonal reactivity
Kumar, Pratik; Jiang, Ting; Li, Sining; Zainul, Omar; Laughlin, Scott T., Organic & Biomolecular Chemistry, 2018, 16(22), 4081-4085

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt
Riferimento
Preparation of a Library of Poly(N-sulfonylimidates) by Cu-Catalyzed Multicomponent Polymerization
Kim, Hyunseok; Choi, Tae-Lim, ACS Macro Letters, 2014, 3(8), 791-794

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1 h, 0 °C; 0 °C → 23 °C; 16 h, 23 °C
Riferimento
Catalytic [3+2] Annulation of Aminocyclopropanes for the Enantiospecific Synthesis of Cyclopentylamines
de Nanteuil, Florian; Waser, Jerome, Angewandte Chemie, 2011, 50(50), 12075-12079

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  15 min, 0 °C; 3 h, rt
Riferimento
1,3-difunctionalization of vinyl diazo esters enabled by a cobalt catalyzed C-H activation/carbene migratory insertion: a one pot domino approach in a three component coupling
Khot, Nandkishor Prakash; Deo, Nitish Kumar; Kapur, Manmohan, ChemRxiv, 2022, 1, 1-5

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  0 °C; 2.5 h, 0 °C
Riferimento
Metal-Free Multicomponent Strategy for Amidine Synthesis
Alassad, Zayed; AboRaed, Anas ; Mizrachi, Meital Shema; Perez-Temprano, Monica H.; Milo, Anat, Journal of the American Chemical Society, 2022, 144(45), 20672-20679

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1 h, 0 °C; 0 °C → 23 °C; 16 h, 23 °C
Riferimento
Formal Homo-Nazarov and Other Cyclization Reactions of Activated Cyclopropanes
De Simone, Filippo; Saget, Tanguy; Benfatti, Fides; Almeida, Sofia; Waser, Jerome, Chemistry - A European Journal, 2011, 17(51), 14527-14538

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  2.5 h, 0 °C
Riferimento
Catalyst-free, scalable heterocyclic flow photocyclopropanation
Kloepfer, Viktor; Eckl, Robert; Floss, Johannes; Roth, Philippe M. C.; Reiser, Oliver; et al, Green Chemistry, 2021, 23(17), 6366-6372

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water
Riferimento
The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol
Cuellar, Rebecca A. D., 2008, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Isopropanol ,  Water ;  1 h, rt
Riferimento
Cyclic peptide-polymer complexes and their self-assembly
Belanger, Dominique; Tong, Xia; Soumare, Sadia; Dory, Yves L.; Zhao, Yue, Chemistry - A European Journal, 2009, 15(17), 4428-4436

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  15 min, 0 °C; 3 h, rt
Riferimento
A three component 1,3-difunctionalization of vinyl diazo esters enabled by a cobalt catalyzed C-H activation/carbene migratory insertion
Khot, Nandkishor Prakash; Nagtilak, Prajyot Jayadev; Deo, Nitish Kumar; Kapur, Manmohan, Chemical Communications (Cambridge, 2023, 59(40), 6076-6079

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  cooled; 25 °C; 4 h, 25 °C
Riferimento
High efficiency catalytic synthesis of N-sulfonyltriazole in aqueous phase by copper sulfate/substituted thiourea
Dong, Lirong; Wang, Siyu; Zhang, Xiaomei; Cheng, Jiajia; Yuan, Yaofeng, Gaodeng Xuexiao Huaxue Xuebao, 2019, 40(5), 927-931

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt; 2 h, reflux
Riferimento
Synthesis and Reactivity of 5-Heterotruxenes Containing Sulfur or Nitrogen as the Heteroatom
Gorski, Krzysztof; Mech-Piskorz, Justyna ; Lesniewska, Barbara; Pietraszkiewicz, Oksana; Pietraszkiewicz, Marek, Journal of Organic Chemistry, 2019, 84(18), 11553-11561

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water
Riferimento
p-Toluenesulfonyl azide
Heydt, Heinrich; Regitz, Manfred; Mapp, Anna K.; Chen, Bin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-9

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  3 h, 0 °C
Riferimento
Ambruticins: Tetrahydropyran ring formation and total synthesis
Bowen, James I.; Wang, Luoyi; Crump, Matthew P.; Willis, Christine L., Organic & Biomolecular Chemistry, 2021, 19(28), 6210-6215

4-Methylbenzenesulfonyl azide - Preparation Products

4-Methylbenzenesulfonyl azide - Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:941-55-9)4-Methylbenzenesulfonyl azide -
Numero d'ordine:A1211736
Stato delle scorte:in Stock/in Stock/in Stock/in Stock/in Stock
Quantità:100g/250g/500g/1000g/25g
Purezza:99%/99%/99%/99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:57
Prezzo ($):307.0/614.0/1074.0/1880.0/249.0
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:941-55-9)
Numero d'ordine:SFD695
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01
Prezzo ($):

4-Methylbenzenesulfonyl azide - Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:941-55-9)4-Methylbenzenesulfonyl azide -
CL7961
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:941-55-9)Tosyl azide
sfd12528
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta